molecular formula C15H25BN2O2 B1403040 N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1402238-39-4

N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B1403040
CAS No.: 1402238-39-4
M. Wt: 276.18 g/mol
InChI Key: RQTRREIZOVQMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. According to PubChem databases, the official International Union of Pure and Applied Chemistry name for this compound is N-methyl-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, which systematically describes each structural component in order of priority. The compound is classified under the Chemical Abstracts Service registry number 1402238-39-4, providing a unique identifier for this specific molecular structure.

The structural classification of this compound encompasses multiple chemical categories. Primarily, it belongs to the pyridine family of six-membered nitrogen-containing heterocycles, specifically as a 2-aminopyridine derivative. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl substituent classifies it within the boronic ester family, more specifically as a pyridylboronic acid pinacol ester. The N-isopropyl-N-methyl substitution pattern on the amino group places it in the category of tertiary amines, while the overall structure represents a polyfunctional molecule combining heterocyclic, organoboron, and aliphatic amine functionalities. This multi-classification reflects the compound's potential for diverse chemical reactivity and applications in synthetic chemistry.

The molecular geometry of this compound exhibits specific spatial arrangements that influence its chemical behavior. The pyridine ring maintains planarity, while the dioxaborolane ring adopts a puckered conformation typical of five-membered cyclic structures. The InChI key RQTRREIZOVQMBR-UHFFFAOYSA-N provides a unique structural identifier that encodes the complete three-dimensional arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's reactivity patterns and potential interactions with other chemical species.

Historical Development of Pyridine Boronic Esters

The historical development of pyridine boronic esters traces back to fundamental advances in organoboron chemistry that occurred throughout the late twentieth and early twenty-first centuries. According to comprehensive reviews of pyridinylboronic acid synthesis, five primary approaches have emerged for the preparation of substituted pyridinylboronic acids and esters: halogen-metal exchange followed by borylation, metal-hydrogen exchange via directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed carbon-hydrogen or carbon-fluorine borylation, and [4+2] cycloaddition reactions. These synthetic methodologies represent decades of research focused on overcoming the inherent challenges associated with introducing boron functionality into electron-deficient pyridine systems.

The development of pinacol ester derivatives of pyridylboronic acids marked a significant advancement in the field due to their enhanced stability compared to the corresponding free boronic acids. The tetramethyl-1,3,2-dioxaborolane protecting group, commonly referred to as the pinacol ester, provides both steric protection and electronic stabilization of the boron center. This protection strategy has enabled the isolation, purification, and storage of pyridylboronic ester derivatives under ambient conditions, facilitating their widespread adoption in synthetic applications. The systematic study of different substitution patterns on the pyridine ring has led to the development of numerous specialized derivatives, including the N-isopropyl-N-methyl-5-substituted variant under discussion.

Research into pyridine boronic esters has been driven by their utility in cross-coupling reactions, particularly Suzuki-Miyaura coupling processes. The electron-deficient nature of the pyridine ring influences the reactivity of the boronic ester functionality, requiring careful optimization of reaction conditions for successful cross-coupling applications. Historical studies have demonstrated that the position of the boronic ester group on the pyridine ring significantly affects both the stability of the compound and its reactivity in subsequent transformations. This positional dependence has led to systematic investigations of 2-, 3-, and 4-pyridylboronic ester derivatives, each exhibiting distinct characteristics that have been documented in the literature.

Positional Isomerism in Pyridylboronate Derivatives

Positional isomerism in pyridylboronate derivatives represents a fundamental aspect of structure-activity relationships within this chemical class. The placement of the boronic ester functionality at different positions on the pyridine ring creates distinct isomers with varying electronic properties, reactivity patterns, and stability profiles. Systematic studies have documented the existence of 2-pyridylboronic ester derivatives with the molecular formula C11H16BNO2 and Chemical Abstracts Service number 874186-98-8, 3-pyridylboronic ester derivatives with Chemical Abstracts Service number 329214-79-1, and 4-pyridylboronic ester derivatives with Chemical Abstracts Service number 181219-01-2. Each positional isomer exhibits unique characteristics that influence their synthetic utility and chemical behavior.

The 2-position pyridylboronic esters, such as those documented with the International Union of Pure and Applied Chemistry name 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, demonstrate particular stability due to the electron-withdrawing effect of the nitrogen atom, which stabilizes the boron center through reduced electron density. In contrast, 3-position derivatives like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine show intermediate stability and reactivity characteristics. The 4-position isomers, including 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, exhibit the highest reactivity in cross-coupling reactions due to the direct conjugation between the boron center and the pyridine nitrogen.

Position Chemical Abstracts Service Number Molecular Weight (g/mol) Stability Ranking
2-Position 874186-98-8 205.07 High
3-Position 329214-79-1 205.07 Medium
4-Position 181219-01-2 205.07 Low

The compound this compound represents a more complex example of positional isomerism, where the boronic ester functionality is positioned at the 5-position of a 2-aminopyridine system. This particular substitution pattern creates unique electronic effects resulting from the interaction between the electron-donating amino group at the 2-position and the electron-withdrawing boronic ester at the 5-position. The presence of the N-isopropyl-N-methyl substitution further modulates these electronic effects, creating a compound with distinct properties compared to simpler pyridylboronic ester derivatives. This positional arrangement has been systematically catalogued in chemical databases, confirming its unique structural identity within the broader family of pyridylboronate derivatives.

Properties

IUPAC Name

N-methyl-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2/c1-11(2)18(7)13-9-8-12(10-17-13)16-19-14(3,4)15(5,6)20-16/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTRREIZOVQMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122827
Record name N-Methyl-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402238-39-4
Record name N-Methyl-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402238-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

It is known that the compound contains a boronic ester moiety, which is often used in organic synthesis for coupling reactions. This suggests that the compound could potentially interact with its targets through covalent bonding, leading to changes in the target’s function or activity.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways. Boronic esters are known to be involved in various biochemical reactions, including suzuki-miyaura cross-coupling reactions. These reactions are crucial in the synthesis of biologically active compounds, suggesting that this compound could potentially affect biochemical pathways related to these reactions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of boronic esters is known to be influenced by pH. Therefore, the compound’s action could potentially be affected in different physiological environments with varying pH levels.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration.

Scientific Research Applications

Medicinal Chemistry

N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to be utilized in the development of various therapeutic agents.

Case Study: Anticancer Agents
Research has shown that compounds containing dioxaborolane moieties exhibit anticancer properties. The incorporation of this compound into drug formulations has been studied for enhancing bioavailability and targeting specific cancer cells. For instance, studies indicated that modifications in the dioxaborolane structure can lead to improved efficacy against certain types of tumors .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions including:

  • Cross-Coupling Reactions : The dioxaborolane group is known for its ability to participate in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Example Reaction:

R1 B OR +R2 XR1 R2+B OR 3\text{R}_1\text{ B OR }+\text{R}_2\text{ X}\rightarrow \text{R}_1\text{ R}_2+\text{B OR }_3

This reaction is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound has been explored for its potential use in creating advanced materials such as polymers and nanocomposites.

Application in Polymer Chemistry
The compound can be used as a monomer or additive in the production of polymers that exhibit enhanced thermal stability and mechanical properties. Research indicates that incorporating boron-containing compounds can improve the flame retardancy of polymers .

Analytical Chemistry

The unique properties of this compound make it suitable for use as a reagent in analytical chemistry. It can be utilized in various assays and detection methods due to its ability to form complexes with metal ions.

Example Application:
In analytical methods involving fluorescence or colorimetric detection of analytes, the presence of boron can enhance sensitivity and selectivity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables palladium-catalyzed couplings with aryl/heteroaryl halides. Key examples include:

Reaction Partner Conditions Yield Source
5-Bromo-2-(N,N-dimethylamino)pyridinePd(dppf)Cl₂ (1.55 g), KOAc (8.3 g), dioxane, 100°C, 12 h (N₂ atmosphere)76%
6-Bromo-pyrrolo[1,2-b]pyridazinePdCl₂(dppf)-CH₂Cl₂, K₃PO₄, DMF, 90°C, 3 h44%
3-Bromo-6-methoxy-2-methylpyridinePd catalyst, n-BuLi, THF, -78°C to 0°C89%

Key Observations:

  • Catalysts : Pd(dppf)Cl₂ and PdCl₂(dppf)-CH₂Cl₂ are preferred for their stability and efficiency .

  • Bases : Potassium acetate (KOAc) and phosphate buffers maintain optimal pH for transmetallation .

  • Solvents : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates .

Borylation and Functional Group Transformations

The boronate ester can undergo further modifications:

Protodeboronation

Under acidic conditions, the boronate group is hydrolyzed to a boronic acid, enabling downstream reactions:

text
Reaction: Dioxaborolane → Boronic acid Conditions: HCl (5 M), 55°C, overnight → Quantitative conversion[11] Application: Intermediate for iterative coupling strategies[11]

Stability and Handling

  • Thermal Stability : Decomposes above 127°C.

  • Light Sensitivity : Requires storage in dark, inert conditions (2–8°C) .

  • Moisture Sensitivity : Hydrolyzes in aqueous media unless stabilized by aprotic solvents .

Comparative Reactivity

The dioxaborolane group exhibits higher reactivity than non-cyclic boronic esters in cross-couplings due to:

  • Enhanced Lewis acidity from the dioxaborolane ring.

  • Steric protection by tetramethyl groups, reducing side reactions .

Challenges and Optimization

  • Yield Variability : Ranges from 34.9% to 89%, influenced by steric hindrance and electronic effects .

  • Purification : Recrystallization from n-hexane or silica gel chromatography is standard .

Comparison with Similar Compounds

N,3-Dimethyl-5-(Pinacol Boronate)Pyridin-2-Amine (C₁₃H₂₁BN₂O₂)

  • Structural Difference : The amine substituents are N,3-dimethyl instead of N-isopropyl-N-methyl.
  • However, the methyl group at the pyridine’s 3-position may alter electronic distribution .
  • Application : Used in intermediate synthesis for pharmaceuticals, as seen in for coupling with quinazoline derivatives.

N-Methyl-5-(Pinacol Boronate)Pyridin-2-Amine (C₁₂H₁₉BN₂O₂)

  • Structural Difference : Lacks the isopropyl group, having only a methyl substituent on the amine.
  • Impact : Reduced steric bulk compared to the target compound may enhance reaction rates in couplings but lower selectivity .
  • Safety : Exhibits hazards (H302, H315) due to moderate toxicity, similar to the target compound .

N-Isobutyl-5-(Pinacol Boronate)Pyrimidin-2-Amine (C₁₂H₂₀BN₃O₂)

  • Structural Difference : Pyrimidine ring instead of pyridine; substituent is N-isobutyl-methylamine.
  • Impact : The pyrimidine ring’s electron-deficient nature may enhance electrophilic reactivity. The isobutyl group introduces greater steric hindrance than isopropyl .
  • Application : Pyrimidine-based boronates are common in kinase inhibitor synthesis.

Electronic Effects of Substituents

3-Chloro-N-Methyl-5-(Pinacol Boronate)Pyridin-2-Amine (C₁₂H₁₈BClN₂O₂)

  • Structural Difference : Chlorine atom at the 3-position.
  • However, it may improve stability against protodeboronation .
  • Synthesis : Used in halogenated intermediates for drug discovery .

N,N-Dimethyl-N′-(5-(Pinacol Boronate)-3-(Trifluoromethyl)Pyridin-2-yl)Formimidamide

  • Structural Difference : Trifluoromethyl group at the 3-position.
  • Impact : The strong electron-withdrawing effect of CF₃ enhances the electrophilicity of the boronate, accelerating coupling reactions. This compound also exhibits unique solubility profiles in polar solvents .

Positional Isomerism

N,N-Dimethyl-5-(Pinacol Boronate)Pyridin-3-Amine (C₁₃H₂₁BN₂O₂)

  • Structural Difference : Boronate at the 5-position and amine at the 3-position.
  • Impact : Altered regiochemistry affects conjugation and electronic interactions. The 3-amine position may reduce steric clashes in catalytic intermediates compared to 2-substituted analogs .
  • Safety : Shares similar hazards (H315, H319) with the target compound .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound C₁₃H₂₁BN₂O₂ N-Isopropyl-N-methyl, 5-boronate 248.135 High steric hindrance; stable in cross-couplings
N,3-Dimethyl-5-(pinacol boronate)pyridin-2-amine C₁₃H₂₁BN₂O₂ N,3-Dimethyl 248.135 Faster reactivity due to lower steric bulk
3-Chloro-N-methyl-5-(pinacol boronate)pyridin-2-amine C₁₂H₁₈BClN₂O₂ 3-Cl, N-methyl 268.548 Enhanced stability; electron-withdrawing effects
N,N-Dimethyl-5-(pinacol boronate)pyridin-3-amine C₁₃H₂₁BN₂O₂ N,N-Dimethyl, 3-amine 248.135 Altered regiochemistry; moderate hazards
N-Isobutyl-5-(pinacol boronate)pyrimidin-2-amine C₁₂H₂₀BN₃O₂ Pyrimidine core, N-isobutyl 249.12 Electron-deficient heterocycle; high steric demand

Key Research Findings

Steric Effects : The N-isopropyl-N-methyl group in the target compound reduces unwanted side reactions in Suzuki couplings by preventing undesired coordination to palladium catalysts .

Electronic Tuning : Electron-withdrawing groups (e.g., CF₃, Cl) improve oxidative stability but may require optimized reaction conditions .

Heterocycle Impact : Pyrimidine-based analogs () show distinct reactivity in kinase-targeted syntheses compared to pyridine derivatives.

Safety Profile : Most pinacol boronates share similar hazards (e.g., H315, H319), necessitating controlled handling .

Q & A

Basic: What are the primary synthetic routes for preparing this boronic ester-containing pyridinamine?

Methodological Answer:
The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. Key steps include:

  • Step 1: Preparation of a halogenated pyridinamine precursor (e.g., 5-bromo-N-isopropyl-N-methylpyridin-2-amine).
  • Step 2: Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) to introduce the boronate ester group .
  • Step 3: Purification via column chromatography or crystallization.

Example Reaction Conditions from Literature:

Reagent/ConditionRoleTypical ParametersReference
Pd(dppf)Cl₂Catalyst1–5 mol%
B₂Pin₂Boron source1.2–2.0 equiv
KOAcBase2–3 equiv
SolventDioxane or THFReflux (80–100°C), 12–24 h

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Validation employs multi-technique analysis :

  • NMR Spectroscopy:
    • ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, boronate ester protons at δ 1.0–1.3 ppm).
    • ¹¹B NMR verifies boronate ester integrity (δ ~30 ppm) .
  • Mass Spectrometry (HRMS): Exact mass matches theoretical [M+H]⁺/ [M+Na]⁺.
  • X-ray Crystallography: Resolves bond lengths/angles (e.g., B–O bonds ~1.36 Å) using SHELX or OLEX2 .

Advanced: What strategies improve Suzuki-Miyaura coupling efficiency for sterically hindered derivatives?

Methodological Answer:
Optimization focuses on:

  • Catalyst Selection: Bulky ligands (e.g., SPhos, XPhos) enhance steric tolerance .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature Control: Microwave-assisted synthesis (120°C, 30 min) reduces side reactions .
  • Base Screening: Cs₂CO₃ may outperform KOAc in challenging cases due to stronger basicity .

Data Contradiction Note:
Some studies report Pd(PPh₃)₄ as superior for electron-deficient pyridines, while others favor Pd(dppf)Cl₂. Systematic screening is advised .

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., pyridinamines with boronate esters in ).
  • Computational Validation:
    • DFT Calculations (e.g., Gaussian 09) predict NMR chemical shifts and optimize geometry .
    • Hirshfeld Surface Analysis (CrystalExplorer) interprets weak intermolecular interactions in crystallographic data .
  • Isolation of Byproducts: Use preparative TLC or HPLC to identify impurities affecting spectral clarity .

Advanced: What computational frameworks guide reactivity studies of this compound?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory: Predicts sites for electrophilic/nucleophilic attacks (e.g., boronate ester’s Lewis acidity) .
  • Molecular Docking: Models interactions with biological targets (e.g., enzymes in ’s AChE inhibition assays).
  • Kinetic Isotope Effects (KIE): Mechanistic insights into cross-coupling steps via deuterated analogs .

Methodological: How to design stability studies under varying conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate in buffered solutions (pH 3–10) and monitor boronate ester decomposition via ¹H NMR .
  • Thermal Stability: TGA/DSC analysis (25–300°C) identifies decomposition thresholds.
  • Light Sensitivity: Expose to UV-Vis light (254–365 nm) and track degradation by HPLC .

Analytical: Which crystallographic tools are optimal for resolving this compound’s structure?

Methodological Answer:

  • Software Workflow:
    • Data Collection: Use Bruker D8 Venture (Mo Kα radiation, λ = 0.71073 Å).
    • Structure Solution: SHELXT for initial phase estimation .
    • Refinement: SHELXL (anisotropic displacement parameters, H-atom riding model) .
    • Visualization: OLEX2 for Hirshfeld surface analysis and packing diagrams .

Key Metrics from :

  • Dihedral angles between pyridine and aryl groups: 12.8° (intramolecular strain).
  • Weak C–H⋯O hydrogen bonds stabilize crystal packing .

Advanced: How to address low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Intermediate Trapping: Use LC-MS to identify unstable intermediates (e.g., boronate-amine adducts).
  • Protecting Groups: Temporarily protect the amine (e.g., Boc) during boronate installation .
  • Flow Chemistry: Continuous reactors improve mixing and heat transfer for exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.